molecular formula C19H18N2OS2 B2916221 1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one CAS No. 727689-59-0

1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one

Cat. No. B2916221
CAS RN: 727689-59-0
M. Wt: 354.49
InChI Key: DWGQHNODRNCMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C19H18N2OS2 and its molecular weight is 354.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reaction of Heterocycles

  • Preparation of New Nitrogen-Bridged Heterocycles : This study explores the synthesis of dimethyl 6-thia-3-azatricyclo[5.3.1.03,8]undeca-4,9-diene-7,11-dicarboxylates through reactions involving thiocarbonylmethylides and dimethyl acetylenedicarboxylate. The research delves into mechanistic considerations and product hydrolysis, contributing to the understanding of heterocyclic compound synthesis (Kakehi et al., 1995).

Conformational Analysis and Chemical Transformations

  • Conformational Analysis of Tetraarylethanes : This study provides NMR evidence on the conformational preferences of certain diphenyl and di-pyridyl ethanes, offering insights into the steric and electronic effects influencing the ground state structures of complex organic molecules (Dougherty et al., 1978).

Novel Tetracyclic Proton Sponge

  • Design and Studies toward Remote Substituent Effects : This research predicts the superorganic bases' basicities in various phases through DFT calculations, focusing on 11,12-dimethyl-11,12-diazatetracyclo[6.2.1.1(3,6).0(2,7)]dodecane derivatives. It highlights the influence of remote substituent effects on basicities, offering a pathway to modulate chemical properties for specific applications (Singh & Ganguly, 2007).

Electronic Structures and Magnetic Properties

  • Nickel(II) and Palladium(II) Diimine Complexes : This study synthesizes and characterizes complexes bearing 2,6-diphenyl aniline moieties, exploring their polymerization properties and providing insights into the electronic structures and potential applications in catalysis (Schmid et al., 2001).

Azide-Bridged Manganese(III) Chains

  • Elucidation of Direct Magnetostructural Correlation : The synthesis of one-dimensional chain compounds bridged by azides offers a unique perspective on the antiferromagnetic interactions and spin canting within these structures. The research contributes to the understanding of magnetostructural relationships and the design of magnetic materials (Song et al., 2014).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-11-6-7-13(8-12(11)2)15(22)9-23-18-17-14-4-3-5-16(14)24-19(17)21-10-20-18/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGQHNODRNCMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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